N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-11(10-7-13-1-2-15-10)18-9-5-16-12(17-6-9)19-4-3-14-8-19/h1-8H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVIEVVGGOGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including hydrazinecarboxamides, pyrazine-carboxamide derivatives, and imidazole-containing heterocycles. Below is a systematic comparison based on substituent effects, synthetic yields, and physicochemical properties:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., CF₃ in Compound 5k) increase melting points, likely due to enhanced intermolecular interactions .
- Bulky substituents (e.g., isopropoxy in Compound 61) may improve solubility but complicate crystallization .
Synthetic Accessibility :
- Hydrazinecarboxamide derivatives (e.g., Compounds 5f–5k) exhibit moderate yields (43–65%), suggesting challenges in imine bond formation or purification .
- Pyrazine-carboxamide derivatives (e.g., Compound 61) achieve near-quantitative yields under optimized conditions (reflux with K₂CO₃), highlighting the efficiency of carboxamide coupling reactions .
Biological Relevance :
- Imidazole-pyrimidine hybrids (e.g., Compound 4) are often explored for antiparasitic activity, though specific data for the target compound remain unconfirmed .
- Pyrazine-carboxamides (e.g., Compound 61) are frequently associated with kinase inhibition, a property that may extend to the target compound given its structural similarity .
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifibrotic therapy, antimicrobial action, and cancer treatment. This article provides a detailed overview of its biological activity, including research findings, data tables, and case studies.
- Molecular Formula : C13H11N7O
- Molecular Weight : Approximately 281.279 g/mol
- Purity : Typically around 95%
The compound's biological activity is largely attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit transforming growth factor-beta (TGF-β) signaling pathways, which play a critical role in fibrosis development. By modulating these pathways, the compound demonstrates potential as an antifibrotic agent.
Antifibrotic Activity
Recent studies have highlighted the compound's effectiveness in reducing fibrosis in animal models. For instance:
- Animal Models : Mice with induced liver fibrosis were treated with this compound.
- Key Findings :
- Significant reduction in collagen deposition.
- Decreased expression of alpha-smooth muscle actin (α-SMA).
- Lower levels of TGF-β were observed, indicating inhibition of fibrotic pathways.
- Functional improvements in liver function and reduced portal hypertension were noted.
These findings suggest that the compound could be a promising candidate for treating fibrotic diseases across various organs.
Antimicrobial Properties
In addition to its antifibrotic effects, the compound exhibits significant antimicrobial activity. Research indicates that derivatives of this compound can effectively combat microbial resistance, making them valuable in addressing infections caused by resistant strains.
Cytotoxicity Against Cancer Cells
The cytotoxic potential of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| HeLa (Cervical) | 10.5 | Moderate cytotoxicity |
| MCF7 (Breast) | 8.3 | High sensitivity observed |
| A549 (Lung) | 15.0 | Lower sensitivity compared to others |
These results indicate that the compound has varying degrees of effectiveness against different cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies and Research Findings
-
Fibrosis Reduction Study :
- Objective : To evaluate the antifibrotic effects in a mouse model.
- Method : Administration of the compound via oral and intravenous routes.
- Results : Notable reduction in liver fibrosis scores and collagen deposition was observed after treatment over a four-week period.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial properties against resistant bacterial strains.
- Method : In vitro assays using various bacterial cultures.
- Results : The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Q & A
What are the standard synthetic routes for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach includes:
Imidazole-Pyrimidine Core Formation: Reacting 5-aminopyrimidine derivatives with imidazole precursors under nucleophilic substitution conditions (e.g., using NaH as a base in DMF) .
Pyrazine Carboxamide Introduction: Coupling the intermediate with pyrazine-2-carboxylic acid via amide bond formation, often using coupling agents like HATU or EDC in dichloromethane .
Purification: Column chromatography or recrystallization ensures high purity (>95% by HPLC) .
Key challenges include controlling regioselectivity during imidazole-pyrimidine coupling and minimizing side reactions during carboxamide formation.
Which characterization techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify proton environments and carbon frameworks (e.g., distinguishing imidazole NH signals at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 337.1064) .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns (e.g., carboxamide C=O···H–N interactions) .
- HPLC: Purity assessment (>98% using C18 columns with acetonitrile/water gradients) .
How can reaction yields be optimized during the coupling of pyrazine-2-carboxylic acid to the imidazole-pyrimidine intermediate?
Level: Advanced
Methodological Answer:
Low yields in coupling steps often arise from steric hindrance or poor solubility. Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactant solubility .
- Catalyst Use: Adding DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings .
- Temperature Control: Maintaining 0–5°C during reagent addition minimizes side reactions .
- Intermediate Activation: Pre-activation of pyrazine-2-carboxylic acid with Cl− reagents (e.g., SOCl) improves electrophilicity .
How do structural modifications influence the biological activity of this compound?
Level: Advanced
Methodological Answer:
Bioactivity is highly substituent-dependent. Comparative studies highlight:
| Substituent | Observed Effect | Reference |
|---|---|---|
| Pyridinyl (vs. pyrazinyl) | Reduced kinase inhibition due to weaker π-π stacking with ATP-binding pockets | |
| Azepan-1-yl (vs. methyl) | Enhanced solubility and bioavailability via improved LogP values | |
| Piperazine-linked thiazole | Increased selectivity for tyrosine kinases (e.g., FLT3 inhibition at IC 12 nM) |
Rational design should prioritize substituents that balance lipophilicity and hydrogen-bonding capacity for target engagement .
How should researchers address contradictory bioactivity data in enzyme inhibition assays?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Validate primary results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- SAR Analysis: Compare activity trends across analogs (e.g., pyrimidine vs. pyrazine derivatives) to identify critical pharmacophores .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains outliers (e.g., steric clashes in specific conformers) .
What methodologies are used to study this compound’s interactions with metal ions or biological targets?
Level: Advanced
Methodological Answer:
- Coordination Chemistry: Pyrazine carboxamide ligands form stable complexes with Ru(II) or Mn(II), characterized by UV-Vis spectroscopy and cyclic voltammetry .
- Protein Interaction Studies: SPR or ITC (isothermal titration calorimetry) quantify binding affinities (e.g., K values for kinase domains) .
- Cellular Imaging: Fluorescently tagged analogs (e.g., FITC conjugates) track subcellular localization via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
